molecular formula C23H23BrN2O B444529 6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B444529
M. Wt: 423.3g/mol
InChI Key: NWUSXKOWUMZJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a bromine atom and a 4-methylphenyl group, along with a 4-methylpiperidino methanone moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3g/mol

IUPAC Name

[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23BrN2O/c1-15-3-5-17(6-4-15)22-14-20(19-13-18(24)7-8-21(19)25-22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3

InChI Key

NWUSXKOWUMZJAA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the brominated quinoline in the presence of a palladium catalyst.

    Attachment of 4-Methylpiperidino Methanone: The final step involves the attachment of the 4-methylpiperidino methanone moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is known for its biological activity, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation. The bromine atom and the 4-methylphenyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the bromine and 4-methylphenyl substitutions.

    Chloroquine: An anti-malarial drug with a quinoline core, but different substituents.

    Quinacrine: Another anti-malarial drug with a similar core structure but different functional groups.

Uniqueness

6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is unique due to its specific substitutions, which enhance its biological activity and electronic properties

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